Stannane, diethyldiphenyl-
CAS No.: 10203-52-8
Cat. No.: VC20892741
Molecular Formula: C16H20Sn
Molecular Weight: 331 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10203-52-8 |
|---|---|
| Molecular Formula | C16H20Sn |
| Molecular Weight | 331 g/mol |
| IUPAC Name | diethyl(diphenyl)stannane |
| Standard InChI | InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
| Standard InChI Key | BTMSMSMZBPEFLD-UHFFFAOYSA-N |
| SMILES | CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Basic Properties
Stannane, diethyldiphenyl- is an organotin compound with the molecular formula (C₂H₅)₂(C₆H₅)₂Sn. It belongs to the organotin family, which consists of tin atoms bonded to organic groups . The compound features a central tin atom bonded to two ethyl groups and two phenyl groups in a tetrahedral arrangement, which is characteristic of tin(IV) compounds . The presence of both alkyl and aryl groups attached to the tin atom gives this compound unique physical and chemical properties.
Table 1: Basic Properties of Stannane, Diethyldiphenyl-
Physical Properties
The physical properties of stannane, diethyldiphenyl- can be estimated by examining similar organotin compounds, particularly dimethyldiphenyltin. The presence of phenyl groups typically increases density and raises boiling points compared to fully alkyl-substituted stannanes. The ethyl groups, being larger than methyl groups, would further influence these properties.
Table 2: Estimated Physical Properties
Synthesis Methods
The synthesis of stannane, diethyldiphenyl- typically follows established routes for tetraorganotin compounds. The most common synthetic pathway involves the reaction of diethyltin dichloride with phenylmagnesium bromide (Grignard reagent) .
The reaction can be represented as:
(C₂H₅)₂SnCl₂ + 2 C₆H₅MgBr → (C₂H₅)₂(C₆H₅)₂Sn + 2 MgBrCl
This synthesis requires specific conditions to ensure high yield and purity:
-
The reaction must be conducted under an inert atmosphere (typically nitrogen or argon) to prevent oxidation of the organotin intermediates .
-
Anhydrous conditions are essential, with the reaction typically performed in anhydrous ether or tetrahydrofuran (THF) .
-
The reaction mixture is usually refluxed to ensure complete conversion.
Industrial production follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactivity
Stannane, diethyldiphenyl- exhibits chemical reactivity characteristic of tetraorganotin compounds, with the tin-carbon bonds susceptible to various transformations.
Common Reaction Types
-
Oxidation Reactions: The compound can undergo oxidation to form diethyldiphenyltin oxide.
-
Reduction Reactions: Under appropriate conditions and with suitable reducing agents, the compound can be converted to lower oxidation state tin compounds.
-
Substitution Reactions: The phenyl or ethyl groups can be replaced by other nucleophiles, allowing for the synthesis of various organotin derivatives.
-
Polymerization: The compound may serve as a precursor for the synthesis of polystannanes, which are polymers with tin atoms in the backbone .
Reaction with Electrophiles
The phenyl groups attached to tin can participate in electrophilic aromatic substitution reactions, though these typically occur at a slower rate compared to benzene due to the electron-withdrawing effect of the tin atom .
Applications in Research and Industry
Synthetic Chemistry
Stannane, diethyldiphenyl- serves as an important reagent in organic synthesis, particularly in:
-
Cross-coupling Reactions: The compound can be used in Stille coupling reactions, where organotin compounds react with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds .
-
Functional Group Transformations: The reactivity of the tin-carbon bonds allows for various functional group transformations .
Materials Science
The compound has potential applications in materials science:
-
Polymer Chemistry: It may serve as a monomer or initiator in the synthesis of polystannanes, which have interesting optical and electronic properties .
-
Molecular Machines: The structural features of stannane, diethyldiphenyl- make it potentially useful in the design of molecular bevel gears and other molecular machines, taking advantage of the long Sn-C bonds that allow for the introduction of substituents in sterically hindered environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume